Methyltrimethoxysilane

Descripción

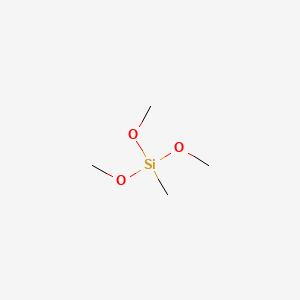

Structure

3D Structure

Propiedades

IUPAC Name |

trimethoxy(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXIKLCIZHOAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-03-7 | |

| Record name | Methyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027370 | |

| Record name | Trimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Silane, trimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1185-55-3, 25498-02-6 | |

| Record name | Methyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrimethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(dimethoxysiloxane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HI0D71MCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrimethoxysilane (MTMS), an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃, is a versatile chemical intermediate widely utilized in various scientific and industrial applications.[1] Its unique bifunctional nature, possessing both a reactive methyl group and hydrolyzable methoxy (B1213986) groups, makes it a critical component in the synthesis of silicone resins, as a crosslinking agent, and for surface modification to impart hydrophobicity. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its handling, application, and safety considerations.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂O₃Si | [1] |

| Molecular Weight | 136.22 g/mol | |

| Appearance | Colorless liquid | [1] |

| Odor | Sharp, similar to hydrochloric acid | |

| Density | 0.955 g/cm³ at 25 °C | [1] |

| Boiling Point | 102-104 °C | [1] |

| Melting Point | -77 °C | |

| Vapor Pressure | 41.1 mmHg at 25 °C | |

| Refractive Index | 1.3695 to 1.3715 at 20 °C | |

| Viscosity | 0.5 mPa.s at 20 °C |

Solubility and Reactivity

| Property | Description | Reference |

| Water Solubility | Decomposes in water through hydrolysis. | [1] |

| Solubility in Organic Solvents | Miscible with common organic solvents such as alcohols, ethers, and hydrocarbons. | |

| Reactivity with Water | Hydrolyzes in the presence of water to form silanols (Si-OH) and methanol. This reaction is catalyzed by both acids and bases. | [1][2] |

| Condensation Reactivity | The silanol (B1196071) intermediates are unstable and readily undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. | |

| Stability | Stable under anhydrous conditions. Moisture sensitive. |

Safety and Handling

| Property | Value | Reference |

| Flash Point | 9 °C (48 °F) | |

| Autoignition Temperature | 255 °C | |

| Hazard Statements | Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Wear protective gloves, eye protection, and face protection. |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its effective and safe use. The following section outlines standardized experimental protocols for measuring its key properties.

Boiling Point Determination (OECD 103 / ASTM D1078)

The boiling point of this compound can be determined using methods outlined in OECD Guideline 103 or ASTM D1078.[3] These methods involve the distillation of the liquid and the precise measurement of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus: A distillation flask, condenser, calibrated thermometer or thermocouple, and a heat source are required.

-

Procedure: A measured volume of this compound is placed in the distillation flask. The apparatus is assembled, and the liquid is heated. The temperature is recorded at the point when the first drop of condensate falls from the condenser, and the temperature is monitored throughout the distillation. The boiling point is the temperature at which the liquid and vapor are in equilibrium under the given atmospheric pressure.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Density Determination (ISO 1183 / ISO 2781)

The density of liquid this compound can be determined using a pycnometer or a hydrometer, following the principles outlined in ISO 1183 and ISO 2781.[4]

Methodology (Pycnometer Method):

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath are required.

-

Procedure: The empty pycnometer is weighed. It is then filled with this compound, ensuring no air bubbles are present, and placed in a constant temperature bath until it reaches thermal equilibrium. The pycnometer is then reweighed.

-

Calculation: The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Flash Point Determination (ASTM D3278)

The flash point of this compound is determined using a closed-cup method as described in ASTM D3278. This method is suitable for volatile liquids.

Methodology:

-

Apparatus: A closed-cup flash point tester, which consists of a sample cup with a lid, a shutter mechanism, and an ignition source.

-

Procedure: A small, specified volume of this compound is placed in the sample cup. The cup is sealed, and the sample is heated at a slow, constant rate. At regular temperature intervals, the shutter is opened, and an ignition source is introduced into the vapor space above the liquid.

-

Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite when the ignition source is applied.

Water Solubility Determination (OECD 105)

Due to its reactivity with water, the "solubility" of this compound is more accurately described as its rate of hydrolysis. However, the principles of OECD Guideline 105 can be adapted to assess its miscibility and reaction with water.[5][6][7][8]

Methodology (Flask Method Adaptation):

-

Procedure: A specified amount of this compound is added to a known volume of water in a flask at a constant temperature. The mixture is agitated for a defined period.

-

Observation: The miscibility and any physical changes (e.g., formation of a second phase, precipitation of solid material) are observed.

-

Analysis: The aqueous phase can be analyzed using techniques like gas chromatography (GC) to determine the concentration of dissolved this compound and the formation of hydrolysis products (methanol and silanols) over time.

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound can be determined using the static method as described in OECD Guideline 104.[9][10][11]

Methodology:

-

Apparatus: A system consisting of a sample container, a pressure measuring device, and a temperature-controlled bath.

-

Procedure: A sample of degassed this compound is introduced into the evacuated sample container. The container is then brought to a constant temperature in the bath.

-

Measurement: The pressure of the vapor in equilibrium with the liquid is measured at different temperatures to establish the vapor pressure curve.

Refractive Index Determination (ASTM D1218)

The refractive index of this compound is measured using a refractometer according to the procedure outlined in ASTM D1218.[12][13][14][15]

Methodology:

-

Apparatus: A calibrated refractometer with a light source (typically a sodium lamp) and a temperature-controlled prism.

-

Procedure: A few drops of this compound are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

Measurement: The refractive index is read directly from the instrument's scale. The measurement is performed at a specified temperature, typically 20°C.

Chemical Transformations and Pathways

The utility of this compound stems from its characteristic chemical reactions: synthesis from its precursor and its subsequent hydrolysis and condensation.

Synthesis of this compound

This compound is commercially produced by the alcoholysis of methyltrichlorosilane (B1216827) with methanol.[1][16] This reaction is a nucleophilic substitution at the silicon center.

Caption: Synthesis of this compound from Methyltrichlorosilane and Methanol.

Hydrolysis and Condensation of this compound

The key to the application of this compound in forming silicone polymers and surface coatings is its hydrolysis and subsequent condensation. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis and Condensation:

Under acidic conditions, the methoxy group is protonated, making it a better leaving group for nucleophilic attack by water. The resulting silanols then undergo condensation.

Caption: Acid-catalyzed hydrolysis and condensation of this compound.

Base-Catalyzed Hydrolysis and Condensation:

Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. The resulting silanolate anion is a reactive intermediate for condensation.

Caption: Base-catalyzed hydrolysis and condensation of this compound.

Conclusion

This compound is a compound of significant industrial and scientific importance due to its unique chemical properties. A thorough understanding of its physical characteristics, as detailed in this guide, is essential for its safe handling and effective application. The provided standardized experimental protocols offer a basis for accurate and reproducible characterization, while the visualized reaction pathways illustrate the fundamental chemistry that underpins its utility in materials science and beyond. This comprehensive technical overview serves as a valuable resource for researchers, scientists, and drug development professionals working with this versatile organosilicon compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. industrialphysics.com [industrialphysics.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. store.astm.org [store.astm.org]

- 13. scribd.com [scribd.com]

- 14. petrolube.com [petrolube.com]

- 15. matestlabs.com [matestlabs.com]

- 16. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Methyltrimethoxysilane from Methyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyltrimethoxysilane (MTMS) from the methanolysis of methyltrichlorosilane (B1216827) (MTCS). This process is a cornerstone of organosilicon chemistry, yielding a versatile compound used extensively as a crosslinking agent, in the production of silicone resins, for surface treatments, and as a key component in sol-gel systems.[1][2] This document details the underlying reaction mechanism, a step-by-step experimental protocol, quantitative data, and critical safety considerations.

Reaction Overview and Mechanism

The synthesis of this compound from methyltrichlorosilane is a nucleophilic substitution reaction, specifically an alcoholysis process.[3][4] The core transformation involves the replacement of the three chlorine atoms on the silicon center with methoxy (B1213986) groups from methanol (B129727).

Overall Reaction:

The balanced chemical equation for this reaction is:

CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl[1][5]

Methyltrichlorosilane + Methanol → this compound + Hydrogen Chloride

Reaction Mechanism:

The alcoholysis of alkylchlorosilanes typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this reaction, the oxygen atom of the methanol molecule acts as a nucleophile, attacking the electrophilic silicon atom of the methyltrichlorosilane. The chloride ion, being a good leaving group, is displaced. This process occurs sequentially for all three chlorine atoms. The reaction can be catalyzed by both acids and bases.[1][6]

Physicochemical Properties of Reactants and Products

A clear understanding of the physical and chemical properties of the involved substances is crucial for process design, execution, and safety.

| Property | Methyltrichlorosilane (MTCS) | Methanol (MeOH) | This compound (MTMS) | Hydrogen Chloride (HCl) |

| CAS Number | 75-79-6[3] | 67-56-1 | 1185-55-3[5] | 7647-01-0 |

| Formula | CH₃SiCl₃[3] | CH₃OH | C₄H₁₂O₃Si[5] | HCl |

| Molar Mass | 149.47 g/mol [3] | 32.04 g/mol | 136.22 g/mol [5] | 36.46 g/mol |

| Appearance | Colorless, fuming liquid[7] | Colorless liquid | Colorless, clear liquid[1][5] | Colorless gas |

| Boiling Point | 66 °C[3] | 64.7 °C | 102-104 °C[5] | -85.05 °C |

| Density | 1.273 g/cm³[3] | 0.792 g/cm³ | 0.955 g/cm³[5] | 1.49 g/L (gas) |

| Flash Point | 8 °C[3] | 11 °C | 11 °C[6] | N/A |

| Solubility | Reacts with water[3] | Miscible with water | Decomposes in water[6] | Very soluble in water |

Detailed Experimental Protocol

The following protocol is adapted from established industrial synthesis methods and provides a framework for laboratory-scale production.[8]

Materials and Equipment:

-

Methyltrichlorosilane (MTCS), ≥98% purity

-

Anhydrous Methanol (MeOH), ≥99.8% purity

-

Metallic Sodium (Na)

-

Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser (with a gas outlet to a scrubber), and a mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation apparatus (fractional distillation column, condenser, receiving flask)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

pH indicator or pH meter

Procedure:

-

Reactor Setup: Assemble the reaction apparatus under an inert atmosphere to prevent moisture from entering, as MTCS reacts violently with water.[9]

-

Reactant Charging: Charge the three-neck flask with anhydrous methanol. Begin stirring.

-

MTCS Addition: Slowly add methyltrichlorosilane to the methanol via the dropping funnel. A molar ratio of approximately 1:3.03 (MTCS:Methanol) is recommended to ensure complete reaction. For example, for 1 mole of MTCS (149.5 g), use 3.03 moles of methanol (97.1 g, ~122.6 mL). Maintain the reaction temperature at approximately 20°C during the addition. The addition rate should be controlled to manage the evolution of HCl gas.[8]

-

Reaction and HCl Removal: After the addition is complete, slowly heat the mixture to 75°C. The reaction will proceed, and hydrogen chloride gas will be evolved. This gas must be safely vented and neutralized in a scrubber (e.g., a sodium hydroxide (B78521) solution). Maintain the reflux at this temperature until the evolution of HCl gas subsides.[8]

-

Driving to Completion: Increase the temperature until the mixture reaches the boiling point of this compound (approx. 104°C). Hold at this temperature for at least one hour to ensure the reaction goes to completion.[8]

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Prepare a solution of sodium methoxide (B1231860) by carefully dissolving metallic sodium in an excess of anhydrous methanol in a separate flask under an inert atmosphere. Add the sodium methoxide solution to the reaction mixture to neutralize the remaining dissolved HCl and any acidic byproducts until the pH reaches 7-8.[8] A precipitate of sodium chloride (NaCl) will form.

-

Filtration: Filter the mixture to remove the precipitated NaCl.

-

Purification by Distillation: Transfer the filtrate to a distillation apparatus. Perform fractional distillation at atmospheric pressure. Collect the fraction boiling between 102-104°C. This fraction is the high-purity this compound product. A product purity of over 98% can be expected.[8]

Data Presentation: Reaction Parameters

The following table summarizes key quantitative parameters for the synthesis process.

| Parameter | Value / Condition | Rationale / Notes |

| Molar Ratio (MTCS:MeOH) | 1 : >3 (e.g., 1:3.03) | A slight excess of methanol ensures complete conversion of the chlorosilane.[8] |

| Addition Temperature | 20 °C[8] | Controls the initial exothermic reaction and rate of HCl evolution. |

| Reaction Temperature | 75 °C, then ramped to 104 °C[8] | Initial temperature for controlled reaction, then increased to drive to completion. |

| Reaction Time | ~1-4 hours at final temperature[8] | Ensures maximum conversion. |

| Neutralizing Agent | Sodium Methoxide (in Methanol) | Neutralizes residual HCl to prevent corrosion and product degradation.[8] |

| Final pH | 7 - 8[8] | Ensures complete neutralization before distillation. |

| Purification Method | Fractional Distillation | Separates the product from unreacted methanol and higher boiling impurities. |

| Expected Yield | > 95% (based on MTCS) | High yields are typical for this direct synthesis route. |

| Expected Purity | > 98.5%[8] | Achievable with efficient fractional distillation. |

Visualizations of Synthesis Pathway and Workflow

The following diagrams, generated using Graphviz, illustrate the core reaction and the experimental process.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Methyltrichlorosilane (MTCS): Highly flammable and corrosive.[3][9] It reacts violently with water, steam, or moist air to produce toxic and corrosive hydrogen chloride gas.[7][9] All handling must be done in a well-ventilated fume hood under anhydrous conditions. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Methanol: Flammable liquid and toxic. Ingestion, inhalation, or skin absorption can be harmful. On contact with water, MTMS liberates methanol, which is known to have chronic effects on the central nervous system.[10]

-

Hydrogen Chloride (HCl): A toxic and corrosive gas that is a major byproduct of the reaction. The apparatus must be vented to an appropriate acid gas scrubber.

-

Sodium Metal: Reacts violently with water and can ignite in air. Must be handled under an inert liquid (like mineral oil) or an inert atmosphere.

Conclusion

The synthesis of this compound from methyltrichlorosilane and methanol is a robust and efficient process central to the production of many silicone-based materials. The reaction proceeds via a well-understood SN2 mechanism. Successful and safe execution of this synthesis hinges on the careful control of reaction conditions, particularly temperature and the exclusion of moisture, as well as the effective neutralization and removal of the hydrogen chloride byproduct. The final purification by fractional distillation yields a high-purity product suitable for a wide range of advanced applications.

References

- 1. This compound | 1185-55-3 [chemicalbook.com]

- 2. This compound Supplier | 1185-55-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chinacouplingagents.com [chinacouplingagents.com]

- 7. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101096375A - Method for preparing methyl trimethoxysilane - Google Patents [patents.google.com]

- 9. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Methyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical principles governing the hydrolysis and condensation of methyltrimethoxysilane (MTMS). MTMS is a critical precursor in the formation of polysiloxane networks, which are integral to various advanced materials, including coatings, sealants, and controlled-release drug delivery systems. A thorough understanding of its reaction mechanisms is paramount for the precise control of material properties. This document details the reaction pathways, kinetics, influencing factors, and the analytical techniques used to characterize these processes.

Core Reaction Mechanisms

The transformation of this compound into a stable polysiloxane network proceeds through a two-step sol-gel process: hydrolysis and condensation.[1]

1.1. Hydrolysis

In the initial step, the methoxy (B1213986) groups (-OCH₃) of MTMS are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be catalyzed by either an acid or a base and proceeds in a stepwise manner, forming partially and fully hydrolyzed species.[2][3]

Overall Hydrolysis Reaction: CH₃Si(OCH₃)₃ + 3H₂O ⇌ CH₃Si(OH)₃ + 3CH₃OH

The intermediate species formed are methyl(dimethoxy)silanol (CH₃Si(OCH₃)₂(OH)) and methyl(methoxy)silanediol (CH₃Si(OCH₃)(OH)₂).[3]

1.2. Condensation

Following hydrolysis, the newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol (B129727) as byproducts, respectively. This process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.[4][5]

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[4]

Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH[5]

Influence of Catalysts on the Mechanism

The rate and pathway of both hydrolysis and condensation are significantly influenced by the presence of acid or base catalysts.[1][6]

2.1. Acid-Catalyzed Mechanism

Under acidic conditions, a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[6] The hydrolysis rate generally decreases with each successive hydrolysis step.[7] Acid-catalyzed condensation involves the protonation of a silanol group, which then reacts with a neutral silanol.[8] This mechanism typically leads to the formation of more linear, less branched polymer chains.[4]

2.2. Base-Catalyzed Mechanism

In basic conditions, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, leading to the displacement of a methoxy group.[6] The rate of hydrolysis tends to increase with each subsequent step.[7] Base-catalyzed condensation proceeds through the reaction of a deprotonated silanol (silanolate) with a neutral silanol.[4] This pathway generally results in more highly branched, compact, and particulate structures.[4]

Quantitative Kinetic Data

The rates of hydrolysis and condensation are dependent on several factors, including pH, temperature, catalyst concentration, and solvent. The following tables summarize key quantitative data reported in the literature.

| Parameter | Condition | Value | Reference |

| Hydrolysis Reaction Order (w.r.t. MTMS) | Base-catalyzed (NH₄OH) | 0.8 | [9] |

| Hydrolysis Reaction Order (w.r.t. H₂O) | Base-catalyzed (NH₄OH) | 0.9 | [9] |

| Hydrolysis Reaction Order (w.r.t. NH₄OH) | Base-catalyzed (NH₄OH) | 0.7 | [9] |

| Hydrolysis Activation Energy (Ea) | Base-catalyzed (NH₄OH) | 26.02 kJ/mol | [9] |

| Hydrolysis Pre-exponential Factor (A) | Base-catalyzed (NH₄OH) | 1088.94 (mol/L)⁻¹·⁴·min⁻¹ | [9] |

Experimental Protocols

A variety of analytical techniques are employed to monitor the hydrolysis and condensation of MTMS in real-time and to characterize the resulting materials.

4.1. Monitoring Reaction Kinetics by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for in-situ, real-time monitoring of the sol-gel process by tracking changes in specific vibrational bands.[10]

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.

-

Procedure:

-

System Preparation: Ensure the FTIR spectrometer and ATR probe are clean and dry. Purge the spectrometer with dry nitrogen to minimize atmospheric interference.[10]

-

Background Spectrum Acquisition: In the reaction vessel, prepare the initial solution (solvent, water, and catalyst) without MTMS. Immerse the ATR probe into this solution and collect a background spectrum.[10]

-

Reaction Initiation and Data Collection: Add the precise amount of MTMS to the solution and start magnetic stirring. Immediately re-immerse the ATR probe and begin time-resolved spectral acquisition at regular intervals (e.g., every 30-60 seconds) with a spectral resolution of 4 cm⁻¹.[10]

-

Data Analysis: Apply baseline correction to all spectra. Monitor the decrease in the Si-O-C peak (~955 cm⁻¹) to track hydrolysis and the increase in the Si-O-Si peak (around 1050-1100 cm⁻¹) to track condensation. Plot the normalized peak area versus time to generate kinetic curves.[10]

-

4.2. Characterization of Intermediates by ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a crucial technique for identifying and quantifying the various silicon-containing species present during the hydrolysis and condensation process, providing detailed structural information.[11][12]

-

Instrumentation: High-resolution NMR spectrometer.

-

Sample Preparation: Reactions are typically carried out directly in NMR tubes.

-

Procedure:

-

Prepare the reaction mixture (MTMS, solvent, water, and catalyst) in an NMR tube.

-

Acquire ²⁹Si NMR spectra at various time points throughout the reaction.

-

Use techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to enhance signal and aid in the assignment of closely spaced resonances of the hydrolysis products.[11][12]

-

Integrate the signals corresponding to different silicon environments (e.g., T⁰ for unreacted MTMS, T¹ for singly hydrolyzed species, etc.) to determine the relative concentrations of each species over time.

-

4.3. Analysis of Volatile Components by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify the volatile products of the hydrolysis reaction, such as methanol, and to analyze the unreacted MTMS and its early-stage hydrolysis products.[3][13]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Sample Preparation: Samples are typically diluted in a suitable volatile organic solvent (e.g., dichloromethane, hexane).[13] Aqueous samples are generally not suitable for direct injection.[13]

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.[13]

-

The volatile components are separated on a capillary column with a suitable temperature program.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Quantification can be achieved by using an internal standard.

-

4.4. In-situ Monitoring by Raman Spectroscopy

Raman spectroscopy is well-suited for in-situ monitoring of the sol-gel process, particularly in aqueous systems, due to the weak Raman scattering of water.[9][14]

-

Instrumentation: Raman spectrometer with a fiber-optic probe.

-

Procedure:

-

Immerse the Raman probe into the reaction vessel containing the initial mixture.

-

Initiate the reaction by adding MTMS.

-

Collect Raman spectra continuously or at set time intervals.

-

Monitor the characteristic bands of MTMS and its hydrolysis/condensation products to follow the reaction kinetics.

-

Synthesis of Polymethylsilsesquioxane (PMSQ)

The hydrolysis and condensation of MTMS lead to the formation of polymethylsilsesquioxane (PMSQ), a polymer with the empirical formula [CH₃SiO₃/₂]n.[15][16] This material can be processed into various forms, including powders, films, and aerogels.

5.1. General Protocol for PMSQ Powder Synthesis

-

Materials: this compound, water, and a catalyst (e.g., aqueous ammonia (B1221849) or an organic amine).[17]

-

Procedure:

-

MTMS is added dropwise to an aqueous solution of the catalyst with vigorous stirring.[17]

-

The reaction temperature is controlled, often starting at a lower temperature and then increasing.[17]

-

As the reaction proceeds, a precipitate of PMSQ forms.[17]

-

The precipitate is collected by filtration, washed with water to remove residual catalyst and byproducts, and then dried.[17]

-

This guide provides a foundational understanding of the complex chemistry of this compound hydrolysis and condensation. For specific applications, further optimization of reaction conditions and detailed characterization are essential. The provided protocols offer a starting point for researchers and developers working with this versatile organosilicon precursor.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Hydrolysis and esterification in organically modified alkoxysilanes: A {sup 29}Si NMR investigation of this compound (Journal Article) | OSTI.GOV [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uoguelph.ca [uoguelph.ca]

- 14. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wanda-chemical.com [wanda-chemical.com]

- 16. specialchem.com [specialchem.com]

- 17. US4528390A - Preparation of polymethylsilsesquioxane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Material Safety of Methyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrimethoxysilane (MTMS), an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃, is a versatile chemical intermediate widely utilized in various industrial and research applications.[1][2] Its utility stems from its bifunctional nature, possessing both a reactive methyl group and three hydrolyzable methoxy (B1213986) groups.[3] This allows it to act as a crosslinker in the preparation of polysiloxane polymers, a surface modifying agent, and a component in the synthesis of electronic materials and organometallic compounds.[4][5] In the pharmaceutical and cosmetic sectors, it serves as a film-forming agent, contributing to the texture and longevity of various products.[3] Given its broad applicability, a thorough understanding of its material safety is paramount for professionals handling this compound. This guide provides a comprehensive overview of the material safety data for this compound, including its physical and chemical properties, toxicological profile, handling and safety precautions, and relevant experimental insights.

Physical and Chemical Properties

This compound is a colorless, free-flowing liquid with a characteristic odor.[4][5] It is stable under normal temperatures and pressures but is sensitive to moisture.[6] Key quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂O₃Si | [1] |

| Molecular Weight | 136.22 g/mol | [1][7] |

| Appearance | Colorless liquid | [1][4] |

| Density | 0.955 g/cm³ at 25 °C | [1][5] |

| Boiling Point | 102-104 °C | [1][5] |

| Melting Point | -50 °C | [8] |

| Flash Point | 11 °C (51.8 °F) | [6] |

| Refractive Index | 1.3696 - 1.371 | [5][9] |

| Solubility in water | Hydrolyzes | [1][6] |

Reactivity and Hazardous Reactions

The primary reactivity concern with this compound is its hydrolysis in the presence of water or moisture.[6][9] This reaction, which can be catalyzed by both acids and bases, leads to the formation of methanol (B129727) and silanols (Si-OH).[4][10] The silanol (B1196071) intermediates can then undergo self-condensation to form siloxane (Si-O-Si) bonds, resulting in the formation of oligomeric or polymeric species.[11]

The hydrolysis of this compound is a stepwise process. Under acidic conditions, the rate of successive hydrolysis steps decreases, while under basic conditions, the opposite is true.[4] This reaction is crucial for its application in forming silicone resins and in sol-gel processes.[5][10]

Hazardous Decomposition Products: Upon combustion, this compound can produce carbon monoxide, carbon dioxide, and silicon dioxide.[6][8] In the presence of moisture, it liberates methanol, which is a toxic substance.[9]

Incompatible Materials: this compound is incompatible with water, strong oxidizing agents, and strong acids.[5][6]

Synthesis and Hydrolysis Pathways

The synthesis of this compound typically involves the alcoholysis of methyltrichlorosilane (B1216827) with methanol.[4] The hydrolysis and subsequent condensation reactions are central to its application in forming polysiloxane networks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. This compound | C4H12O3Si | CID 14456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN1410431A - Synthesis method of methyldimethoxy silane - Google Patents [patents.google.com]

Spectroscopic Profile of Methyltrimethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for methyltrimethoxysilane. The information is presented to support research, development, and quality control activities where this organosilicon compound is utilized.

Introduction

This compound (CH₃Si(OCH₃)₃), a colorless liquid, is a versatile chemical intermediate widely used in the synthesis of silicones, as a crosslinking agent, and in surface modification applications.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and for monitoring chemical transformations. This guide presents its ¹H NMR, ¹³C NMR, and FTIR spectral data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (B32938) (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.58 | Singlet | 9H | Methoxy (Si-O-CH₃) |

| ~0.13 | Singlet | 3H | Methyl (Si-CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data.[2]

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.0 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~50.5 | Methoxy (Si-O-C H₃) |

| ~-9.0 | Methyl (Si-C H₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

FTIR Spectroscopic Data

Sample Preparation: Neat liquid

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2943 | Strong | C-H asymmetric stretching (in CH₃) |

| 2842 | Strong | C-H symmetric stretching (in CH₃) |

| 1460 | Medium | C-H asymmetric bending (in CH₃) |

| 1190 | Strong | Si-O-C stretching |

| 1085 | Very Strong | Si-O-C stretching |

| 812 | Strong | Si-C stretching |

| 775 | Medium | CH₃ rocking (Si-CH₃) |

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat, ATR, solution).

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound are provided below.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[2] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for organosilicon compounds.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, and it is often pre-dissolved in the deuterated solvent by the manufacturer.[3] If not present, a small amount can be added.

-

Procedure:

-

In a clean, dry vial, accurately weigh the this compound.

-

Add the deuterated solvent and gently swirl to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

3.1.2. Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is appropriate.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately -20 to 220 ppm is suitable.

-

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters and start the experiment.

-

After data acquisition, perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal (0.00 ppm).

-

FTIR Spectroscopy Protocol

3.2.1. Sample Preparation (Neat Liquid)

-

Method: For a pure liquid like this compound, the simplest method is to use a liquid cell or the Attenuated Total Reflectance (ATR) technique.[4]

-

Liquid Cell:

-

Use a demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr).

-

Place a small drop of this compound onto one window and carefully place the second window on top to create a thin film.

-

Assemble the cell and place it in the spectrometer's sample holder.

-

-

ATR:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Place a single drop of this compound directly onto the crystal surface.

-

3.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters (Typical):

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.

-

-

Procedure:

-

Background Spectrum: Collect a background spectrum of the empty instrument (or with the clean, empty liquid cell/ATR crystal). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the instrument and collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the relationship between the different chemical groups in this compound and their corresponding spectroscopic signals.

References

"Methyltrimethoxysilane" reaction kinetics in acidic vs basic conditions

An In-depth Technical Guide to the Reaction Kinetics of Methyltrimethoxysilane (MTMS) in Acidic vs. Basic Conditions

Introduction

This compound (MTMS), an organofunctional alkoxysilane with the chemical formula CH₃Si(OCH₃)₃, is a critical precursor in the synthesis of a wide range of materials, including silicones, coatings, and hybrid organic-inorganic composites through the sol-gel process. The performance and final properties of these materials are intrinsically linked to the structure of the resulting polysiloxane network, which is governed by the kinetics of two fundamental reactions: hydrolysis and condensation.

The rates of these reactions are highly dependent on various experimental factors, most notably the pH of the reaction medium.[1][2] This guide provides a detailed technical overview of the reaction kinetics of MTMS under both acidic and basic conditions, offering insights into the underlying mechanisms, comparative kinetic data, experimental methodologies for monitoring these reactions, and visual representations of the chemical pathways. This document is intended for researchers, scientists, and professionals in materials science and drug development who utilize silane (B1218182) chemistry in their work.

Core Reaction Mechanisms: Hydrolysis and Condensation

The transformation of MTMS into a cross-linked polysilsesquioxane network proceeds via a two-step mechanism:

-

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) through reaction with water. This reaction produces methanol (B129727) (CH₃OH) as a byproduct.

-

Condensation: The resulting silanol (B1196071) (Si-OH) groups react with each other or with remaining methoxy groups (Si-OCH₃) to form stable siloxane bridges (Si-O-Si) and release water or methanol, respectively.

The pH of the solution acts as a catalyst, profoundly influencing the rates and mechanisms of both steps.

Acid-Catalyzed Mechanism

Under acidic conditions (pH < 7), the hydrolysis and condensation reactions proceed via an electrophilic mechanism.

-

Hydrolysis: An alkoxy oxygen is first protonated, which makes the methoxy group a better leaving group (methanol). A water molecule then performs a nucleophilic attack on the more electrophilic silicon atom.[3] Acidic conditions typically enhance the rate of hydrolysis.[4][5] The resulting silanol species are comparatively stable under these conditions, and the subsequent condensation reactions are relatively slow.[4][6]

-

Condensation: The condensation reaction involves the protonation of a silanol group, making it susceptible to nucleophilic attack by another neutral silanol. This mechanism favors the reaction between less substituted, more sterically accessible silanols, leading to the formation of less branched, more linear or randomly branched polymer structures.

Base-Catalyzed Mechanism

Under basic conditions (pH > 7), the reactions follow a nucleophilic mechanism.

-

Hydrolysis: A hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of a methoxide (B1231860) ion (⁻OCH₃), which is subsequently protonated by water.

-

Condensation: A silanol group is deprotonated to form a highly nucleophilic silonate anion (Si-O⁻). This anion then attacks a neutral silanol or an unhydrolyzed silane. The condensation rate is significantly accelerated under basic conditions.[6] This mechanism favors reactions at the most highly substituted silicon atoms, promoting the formation of highly branched, compact, and often particulate or colloidal structures.[3]

Data Presentation: Comparative Reaction Kinetics

The reaction rates of MTMS are profoundly influenced by pH. While precise, universally applicable rate constants are difficult to tabulate due to dependencies on concentration, solvent, and temperature, the general kinetic behavior is well-established.

Table 1: Qualitative Comparison of MTMS Reaction Kinetics

| Feature | Acidic Conditions (e.g., pH 2-5) | Basic Conditions (e.g., pH 8-10) |

| Hydrolysis Rate | Fast[4][5] | Generally slower than in strong acid, but faster than neutral |

| Condensation Rate | Slow[4][6] | Fast[6][7] |

| Rate-Limiting Step | Condensation | Hydrolysis |

| Silanol Stability | Relatively stable[4] | Unstable, consumed quickly in condensation[5] |

| Resulting Structure | Linear or randomly branched chains | Highly cross-linked, compact, or particulate structures[3] |

Mandatory Visualizations

Reaction Pathways

Caption: Acid-catalyzed pathway for MTMS reactions.

Caption: Base-catalyzed pathway for MTMS reactions.

Experimental Workflow

Caption: Experimental workflow for MTMS kinetic studies.

Experimental Protocols

General Protocol for Kinetic Analysis using NMR Spectroscopy

This protocol provides a generalized method for studying MTMS reaction kinetics.

1. Materials and Reagents:

-

This compound (MTMS)

-

Deionized water (or D₂O for ¹H NMR stabilization)

-

Solvent (e.g., ethanol, acetone-d6)

-

Acid catalyst (e.g., HCl, acetic acid) or Base catalyst (e.g., NH₄OH, triethylamine)

-

NMR tubes and spectrometer

2. Sample Preparation:

-

Prepare a stock solution of the solvent, water, and catalyst at the desired molar ratios and pH.

-

Place the stock solution in an NMR tube and bring it to the desired reaction temperature within the NMR spectrometer.

-

Acquire a spectrum of the initial solution before the addition of MTMS to serve as a baseline.

-

Inject a precise amount of MTMS into the NMR tube, mix rapidly, and immediately begin acquiring spectra at regular time intervals.

3. Data Acquisition:

-

¹H NMR Spectroscopy (for Hydrolysis):

-

Monitor the decrease in the integral of the methoxy (-OCH₃) proton signal of MTMS.

-

Monitor the increase in the integral of the methyl proton signal of the methanol byproduct.

-

The rate of hydrolysis can be calculated from the disappearance of the reactant or the appearance of the product.

-

-

²⁹Si NMR Spectroscopy (for Hydrolysis and Condensation):

-

This technique allows for the direct observation of the silicon environment.

-

Assign peaks corresponding to different species based on the number of siloxane bridges (Tⁿ notation):

-

T⁰: Unreacted or fully hydrolyzed monomer (CH₃Si(OR)₃ or CH₃Si(OH)₃)

-

T¹: Silicon atom with one Si-O-Si bond

-

T²: Silicon atom with two Si-O-Si bonds

-

T³: Silicon atom with three Si-O-Si bonds (fully condensed)[5]

-

-

By integrating the peaks corresponding to each Tⁿ species over time, one can quantify the rates of both hydrolysis (disappearance of T⁰) and condensation (appearance of T¹, T², T³).[4][5]

-

Complementary Analytical Methods

-

Gas Chromatography (GC): GC can be used to measure the concentration of the volatile starting material (MTMS) in aliquots taken from the reaction mixture over time.[10][11] This provides a direct measure of the consumption of the initial reactant.

-

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used for in situ monitoring.[1][7] Key spectral changes include the disappearance of Si-O-C stretching bands and the appearance of Si-OH and Si-O-Si bands.[12][13]

Conclusion

The reaction kinetics of this compound are fundamentally dictated by the pH of the reaction medium. Acidic conditions promote rapid hydrolysis followed by slow condensation, yielding more linear, stable silanol-rich oligomers. Conversely, basic catalysis leads to rapid condensation reactions that often outpace hydrolysis, resulting in the formation of compact, highly cross-linked polymeric or colloidal structures.

A thorough understanding and precise control of these pH-dependent kinetics are paramount for professionals in materials science and drug development. By selecting the appropriate catalytic conditions, it is possible to tailor the molecular architecture of the resulting polysiloxane network, thereby controlling the macroscopic properties—such as porosity, mechanical strength, and hydrophobicity—of the final material. The use of advanced analytical techniques, particularly in-situ NMR and Raman spectroscopy, is crucial for elucidating these complex reaction pathways and developing robust kinetic models.

References

- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]

- 9. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 10. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyltrimethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyltrimethoxysilane (MTMS) in organic solvents. Due to its chemical nature, quantitative solubility data for this compound in organic solvents is not extensively reported in the literature, as it is widely recognized as being highly miscible with a broad range of common organic liquids. This guide summarizes the qualitative solubility, outlines a detailed experimental protocol for determining miscibility, and provides a visual workflow for this procedure.

Core Concepts of this compound Solubility

This compound (CAS No. 1185-55-3) is an organosilicon compound characterized by a central silicon atom bonded to one methyl group and three methoxy (B1213986) groups.[1] This structure imparts a dual nature to the molecule. The methoxy groups can participate in hydrogen bonding and are reactive towards hydrolysis, while the methyl group provides some nonpolar character.

In the absence of water, this compound's solubility in organic solvents is governed by the principle of "like dissolves like." Its relatively low polarity and the presence of both methyl and methoxy groups allow for favorable interactions with a wide variety of organic solvents.

It is crucial to note that this compound is sensitive to moisture and will hydrolyze, especially in the presence of acid or base catalysts, to form silanols and subsequently condense into siloxane networks.[2] In neutral water, it is considered practically insoluble and undergoes slow decomposition.[2][3]

Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Qualitative Solubility | Citation(s) |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Miscible | [2][3] |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | Highly Miscible | [2][3] |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Miscible | [2][3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Inferred from general principles |

| Esters | Ethyl Acetate | Soluble | Inferred from general principles |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Inferred from general principles |

| Water | Neutral Water | Practically Insoluble (decomposes) | [2][3] |

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for determining the miscibility of a liquid solute, such as this compound, in an organic solvent at a given temperature. This method is based on visual observation under controlled conditions.

Objective: To determine if this compound is miscible in a given organic solvent at various proportions at a constant temperature.

Materials:

-

This compound (≥98% purity)

-

Anhydrous organic solvent of interest (e.g., ethanol, toluene, acetone)

-

A series of clean, dry, calibrated volumetric flasks or sealed glass vials (e.g., 10 mL)

-

Calibrated pipettes or micropipettes

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath

-

High-intensity light source (for observing clarity)

Procedure:

-

Preparation of Mixtures:

-

Label a series of ten 10 mL volumetric flasks or vials from 1 to 10.

-

Using calibrated pipettes, prepare mixtures of this compound and the chosen solvent in varying volume/volume percentages, as detailed in the table below. For example, for a 10% v/v solution in a 10 mL total volume, add 1 mL of this compound and bring the volume up to 10 mL with the solvent.

-

Ensure all handling of this compound and anhydrous solvents is performed in a fume hood and, if necessary, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

| Vial # | % v/v this compound | Volume of MTMS (mL) | Volume of Solvent (mL) |

| 1 | 10% | 1.0 | 9.0 |

| 2 | 20% | 2.0 | 8.0 |

| 3 | 30% | 3.0 | 7.0 |

| 4 | 40% | 4.0 | 6.0 |

| 5 | 50% | 5.0 | 5.0 |

| 6 | 60% | 6.0 | 4.0 |

| 7 | 70% | 7.0 | 3.0 |

| 8 | 80% | 8.0 | 2.0 |

| 9 | 90% | 9.0 | 1.0 |

-

Equilibration:

-

Securely cap each vial immediately after preparation.

-

Thoroughly mix the contents of each vial using a vortex mixer or by placing a small magnetic stir bar in each and placing them on a multi-position stirrer for 15-20 minutes.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 1 hour.

-

-

Observation:

-

After equilibration, remove each vial from the bath and carefully observe it against a dark background with a high-intensity light source.

-

Look for the following indicators:

-

Miscible: The solution is completely clear and homogeneous, with no visible phase separation, cloudiness (turbidity), or suspended droplets.[5]

-

Immiscible or Partially Miscible: The presence of two distinct liquid layers, a cloudy or hazy appearance throughout the mixture, or the formation of an emulsion.

-

-

-

Data Recording:

-

For each volume/volume percentage, record the observation as "Miscible" or "Immiscible/Partially Miscible."

-

If the liquids are miscible in all tested proportions, they are considered miscible under the experimental conditions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in an organic solvent.

Caption: Workflow for Miscibility Determination.

References

Methyltrimethoxysilane: A Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the laboratory use of Methyltrimethoxysilane (MTMS). It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely. The information herein is compiled from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound, with the CAS number 1185-55-3, is an organosilicon compound with the formula CH₃Si(OCH₃)₃.[1] It is a colorless liquid with a characteristic odor.[2][3] MTMS is primarily used as a crosslinker in the preparation of polysiloxane polymers, a coupling agent in thermoplastics and thermosetting resins, a component in water repellents, and in silicone hard-coats for plastics.[4][5][6]

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 136.22 g/mol [1][3] |

| Boiling Point | 102-104 °C[1] |

| Flash Point | 11 - 13 °C[7][8] |

| Density | 0.955 g/cm³[1] |

| Vapor Density | 4.70 (Air = 1.0)[7][9] |

| Solubility in Water | Reacts/Hydrolyzes[1][7] |

Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures.[7] However, it is sensitive to moisture and will react with water, including atmospheric moisture, to liberate methanol (B129727).[2][3][7] This reaction can be slow.[2] The heat from this reaction may be sufficient to ignite the methanol vapor.[7] It is incompatible with strong oxidizing agents, strong acids, and water.[2][7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and silicon dioxide.[7][10]

Hazard Identification and Toxicology

This compound is a highly flammable liquid and vapor.[7][8][11] It can cause serious eye irritation, as well as skin and respiratory tract irritation.[7][10][11] Contact with moisture liberates methanol, which can have chronic effects on the central nervous system, potentially leading to headaches or impaired vision.[2] Ingestion is associated with methanol toxicity, causing symptoms like nausea, vomiting, headache, and visual disturbances, including blindness.[2]

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 12500 mg/kg[2] |

| LD50 | Rat | Oral | 12300 uL/kg[7] |

| LD50 | Rabbit | Oral | 11808 mg/kg[12] |

| LD50 | Rabbit | Dermal | > 9600 mg/kg[12] |

| Draize test | Rabbit | Eye | 100 uL/24H (Mild)[7] |

Studies have shown a low order of acute toxicity for MTMS.[4][5] It is considered slightly irritating to the eyes and skin.[4][5] While some data suggests it may be a skin sensitizer, a weight of evidence assessment supports that it is not.[4][5] In vitro and in vivo assays have indicated a low potential for genotoxicity.[4][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[7]

-

Avoid contact with eyes, skin, and clothing.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[7][11]

-

Use only non-sparking tools and explosion-proof equipment.[7][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][11] No smoking.[8][11]

-

Wear appropriate personal protective equipment (see Section 4).

-

Wash hands thoroughly after handling.[7]

-

Empty containers retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[7]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Store in a flammables-designated area.[7]

-

Protect from moisture.[7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to protect laboratory personnel from exposure.

Engineering Controls:

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[7]

-

Use adequate ventilation, such as a chemical fume hood, to maintain low airborne concentrations of vapors.[7]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical splash goggles.[7] Contact lenses should not be worn.[2]

-

Skin Protection: Wear appropriate protective gloves (neoprene or nitrile rubber are recommended) and clothing to prevent skin exposure.[2][7]

-

Respiratory Protection: If engineering controls are not sufficient to maintain concentrations below exposure limits, a NIOSH-certified organic vapor respirator should be worn.[2][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Wash the affected area with soap and water.[2] Get medical aid if irritation develops or persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][7]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[2][7] Do not induce vomiting.[8] Seek immediate medical attention.[7][8]

Note to Physician: This product reacts with water in the stomach to form methanol. Treatment should be based on symptoms of methanol poisoning.[2]

Fire Fighting Measures

This compound is a highly flammable liquid and vapor.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[13]

-

Suitable Extinguishing Media: Use water spray, water fog, foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[14]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Containers may explode when heated.[13]

-

Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7] Use water spray to cool exposed containers.[2]

Accidental Release Measures

In the case of a spill or leak, follow these procedures:

-

Personal Precautions: Evacuate unnecessary personnel from the area.[2] Eliminate all ignition sources.[7] Use a spark-proof tool.[7] Provide ventilation.[7] Wear appropriate personal protective equipment as described in Section 4.[7]

-

Environmental Precautions: Prevent entry into sewers and public waters.[2]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[7]

Experimental Protocols and Visualizations

To ensure safe laboratory practices, a clear workflow is essential. The following diagrams illustrate key procedures and logical relationships for handling this compound.

Caption: Standard workflow for the safe laboratory use of this compound.

Caption: Logical flow of first aid measures based on the route of exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. Trimethoxymethylsilane (1185-55-3) for sale [vulcanchem.com]

- 4. This compound | C4H12O3Si | CID 14456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (MTMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cfmats.com [cfmats.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. TRIMETHOXYSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. gelest.com [gelest.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of methyltrimethoxysilane (MTMS). Due to the predominant use of MTMS as a precursor in the formation of silica-based hybrid materials, much of the available detailed thermal analysis data pertains to its behavior within these matrices. This guide synthesizes that information and provides insights into the thermal decomposition of the parent compound.

Thermal Stability of this compound

The thermal stability of a chemical compound is a critical parameter, indicating its resistance to decomposition at elevated temperatures. For this compound, its stability is often evaluated in the context of the polysiloxane networks it forms after hydrolysis and condensation.

Decomposition in Silica (B1680970) Hybrid Materials

In the common application of forming organically modified silicates (ormosils), the thermal stability of the resulting material is largely dictated by the organic components. Studies on silica-methyltrimethoxysilane hybrid glasses have shown that the methyl groups, directly bonded to silicon, are the most thermally stable organic component of the system.